molecular formula C7H10Br2F2 B080720 1-Bromo-2-(bromodifluoromethyl)cyclohexane CAS No. 14737-09-8

1-Bromo-2-(bromodifluoromethyl)cyclohexane

Cat. No. B080720
CAS RN: 14737-09-8
M. Wt: 291.96 g/mol
InChI Key: MWCUYVZBWZWWKO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of cyclohexane derivatives, including those substituted with bromo and difluoromethyl groups, often involves intricate reactions that can discriminate between different olefins within the cyclohexane system. For example, intramolecular bromo-amination of 1,4-cyclohexadiene aminal via a one-pot process showcases the complexity and precision required in synthesizing such compounds (Fujioka et al., 2006).

Molecular Structure Analysis

X-ray crystallography and NMR spectroscopy are pivotal in elucidating the molecular structure of brominated cyclohexane derivatives. Studies have established configurations and stereochemistry for various brominated compounds, providing insight into the structural intricacies of these molecules (Han et al., 1999).

Chemical Reactions and Properties

Brominated cyclohexanes participate in a range of chemical reactions, including bromoamination, cyclization, and bromination processes. These reactions are influenced by the presence of bromine and other substituents, which can lead to various products depending on the reaction conditions and the specific structure of the cyclohexane derivative involved (Lee et al., 2009).

Scientific Research Applications

  • Asymmetric Synthesis : A study showed that intramolecular bromo-amination of cyclohexa-2,5-dienyl-1-methylaldehyde and 1,2-diaryl-1,2-diamine leads to the asymmetric synthesis of (-)-gamma-lycorane, indicating the potential for stereo-selective synthesis using bromo-cyclohexane derivatives (Fujioka et al., 2006).

  • Phosphorescence Study : The study of 6-bromo-2-naphthol in the presence of beta-cyclodextrin and cyclohexane demonstrated enhanced room-temperature phosphorescence, providing insights into molecular interactions involving bromo-cyclohexane compounds (Escandar & Boldrini, 2001).

  • Chemical Reactions and Kinetics : A study investigated the reaction kinetics of bis(sym-collidine)bromonium triflate with various alkenes, including cyclohexene. This research provides insights into the reaction mechanisms of bromo-cyclohexane derivatives (Neverov & Brown, 1998).

  • Photochemical Behavior : The photochemical reduction of 2-Bromo-4,4-dimethyl-2-cyclohexenone in different solvents, including cyclohexane, was studied, revealing details about the photochemical behavior of bromo-cyclohexane compounds (Hombrecher & Margaretha, 1982).

  • Palladium-Catalyzed Cross-Coupling : A review highlighted the use of 2-bromo-cyclohexenecarbaldehyde under palladium-catalyzed conditions, suggesting applications in synthetic chemistry, particularly in creating biologically and medicinally relevant compounds (Ghosh & Ray, 2017).

properties

IUPAC Name

1-bromo-2-[bromo(difluoro)methyl]cyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10Br2F2/c8-6-4-2-1-3-5(6)7(9,10)11/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWCUYVZBWZWWKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(F)(F)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10Br2F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80933105
Record name 1-Bromo-2-[bromo(difluoro)methyl]cyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80933105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2-(bromodifluoromethyl)cyclohexane

CAS RN

14737-09-8
Record name 1-Bromo-2-[bromo(difluoro)methyl]cyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80933105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 14737-09-8
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-Bromo-2-(bromodifluoromethyl)cyclohexane
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Citations

For This Compound
1
Citations
A Landavazo - 1987 - stars.library.ucf.edu
This report discusses research involving the preparation of germinal difluorodienes. Free radical addition of dibromodifluoromethane to 1-hexene and cyclohexene was performed, …
Number of citations: 0 stars.library.ucf.edu

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